molecular formula C9H12F3NO4 B6207648 methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid CAS No. 2694728-92-0

methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Cat. No.: B6207648
CAS No.: 2694728-92-0
M. Wt: 255.2
InChI Key:
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Description

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid (M5A-TFA) is a organofluorine compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and slightly water-soluble compound that has a low toxicity and low flammability. M5A-TFA is a versatile reagent that has been used in a variety of different scientific fields, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid has been used for a variety of scientific research applications. It has been used in organic synthesis, as a catalyst for various reactions, and as a reagent for the synthesis of various compounds. It has also been used in biochemistry and physiology research, as a reagent for the synthesis of peptides and other biomolecules, and as a reagent for the analysis of various biomolecules. Additionally, it has been used in analytical chemistry, as a reagent for the detection and quantification of various compounds.

Mechanism of Action

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid acts as a catalyst in a variety of different reactions. It is able to activate a number of different substrates, including alcohols, amines, and carboxylic acids. It can also act as a proton acceptor, allowing for the formation of a variety of different compounds. Additionally, it can act as a nucleophile, allowing for the formation of a variety of different compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of a variety of enzymes, including proteases, phosphatases, and phospholipases. Additionally, it has been shown to have a variety of anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid has a number of advantages and limitations for lab experiments. The main advantage is its low toxicity and low flammability, which makes it safe to use in a variety of different experiments. Additionally, it is a versatile reagent that can be used in a variety of different scientific fields. However, it is important to note that this compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid has a number of potential future directions. One potential direction is the use of this compound in the development of new drugs and therapies. Additionally, it could be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new analytical methods for the detection and quantification of various compounds. Finally, it could be used in the development of new biomolecules and peptides for use in biochemistry and physiology research.

Synthesis Methods

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid is synthesized by the reaction of methyl 5-azaspiro[2.3]hexane-1-carboxylate and trifluoroacetic acid. The reaction occurs in a two-step process, starting with the formation of a Schiff base intermediate and then proceeding to the formation of the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at room temperature or slightly elevated temperatures. The reaction is typically complete in one hour or less.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid involves the reaction of 5-azaspiro[2.3]hexan-1-amine with methyl chloroformate followed by treatment with trifluoroacetic acid.", "Starting Materials": [ "5-azaspiro[2.3]hexan-1-amine", "Methyl chloroformate", "Trifluoroacetic acid" ], "Reaction": [ "5-azaspiro[2.3]hexan-1-amine is reacted with excess methyl chloroformate in the presence of a base such as triethylamine to form methyl 5-azaspiro[2.3]hexane-1-carboxylate.", "The resulting product is then treated with trifluoroacetic acid to form the final compound, methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid.", "The reaction is typically carried out at room temperature and the product is isolated by filtration or extraction." ] }

2694728-92-0

Molecular Formula

C9H12F3NO4

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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